molecular formula C6H8OS B3045810 3-Ethoxythiophene CAS No. 114292-37-4

3-Ethoxythiophene

Cat. No.: B3045810
CAS No.: 114292-37-4
M. Wt: 128.19 g/mol
InChI Key: RDEGOEYUQCUBPE-UHFFFAOYSA-N
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Description

3-Ethoxythiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. This compound is characterized by an ethoxy group (-OCH2CH3) attached to the third carbon of the thiophene ring. This compound is a colorless to pale yellow liquid with an aromatic odor .

Scientific Research Applications

3-Ethoxythiophene has a wide range of applications in scientific research:

Safety and Hazards

Thiophene is a highly flammable liquid and vapor . It is harmful if swallowed and causes serious eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiophene and its derivatives have a wide range of applications in pharmaceuticals and material science . They are used as inhibitors of corrosion of metals and in the fabrication of light-emitting diodes . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mechanism of Action

Target of Action

Thiophene, 3-ethoxy-, and its derivatives have been found to target DNA gyrase and dihydrofolate reductase (DHFR) . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria. DHFR is an enzyme that reduces dihydrofolic acid to tetrahydrofolic acid, playing a crucial role in the synthesis of nucleic acids and proteins.

Mode of Action

Thiophene, 3-ethoxy-, interacts with its targets by inhibiting their activities. By inhibiting DNA gyrase, it prevents bacterial DNA replication, leading to the death of the bacteria . By inhibiting DHFR, it disrupts the synthesis of essential biomolecules, affecting cell growth and proliferation .

Biochemical Pathways

The inhibition of DNA gyrase and DHFR affects several biochemical pathways. The inhibition of DNA gyrase prevents the relaxation of positive supercoils that are necessary for DNA replication . This leads to the cessation of bacterial growth and replication. The inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of nucleic acids and proteins . This can lead to cell death or prevent cell growth and proliferation.

Result of Action

The result of Thiophene, 3-ethoxy-'s action is the inhibition of bacterial growth and replication, and potentially the death of bacterial cells due to the inhibition of DNA gyrase . It may also affect cell growth and proliferation due to the inhibition of DHFR .

Biochemical Analysis

Biochemical Properties

“Thiophene, 3-ethoxy-” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse therapeutic properties .

Cellular Effects

“Thiophene, 3-ethoxy-” has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of “Thiophene, 3-ethoxy-” is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Thiophene, 3-ethoxy-” change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “Thiophene, 3-ethoxy-” vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

“Thiophene, 3-ethoxy-” is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

“Thiophene, 3-ethoxy-” is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of “Thiophene, 3-ethoxy-” and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxythiophene can be synthesized through various methods. One common method involves the ethoxylation of thiophene. This process typically involves the reaction of thiophene with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the ethoxylation process .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxythiophene is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications in materials science and organic synthesis .

Properties

IUPAC Name

3-ethoxythiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-2-7-6-3-4-8-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEGOEYUQCUBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552848
Record name 3-Ethoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114292-37-4
Record name 3-Ethoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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